N-allyl-4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide
Description
N-allyl-4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide (CAS: 321429-98-5) is a thiazole-based compound with the molecular formula C₁₉H₁₄Cl₂N₂OS and a molecular weight of 389.3 g/mol . Its structure features:
- A thiazole ring substituted with a 2,4-dichlorophenyl group at position 2.
- A benzene ring linked to the thiazole at position 2, functionalized with an allyl carboxamide group at position 3.
The compound is synthesized via acylation reactions involving thiazol-2-amine precursors and activated carbonyl derivatives. Its purity exceeds 90%, making it suitable for pharmaceutical and agrochemical research .
Properties
IUPAC Name |
4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2OS/c1-2-9-22-18(24)12-3-5-13(6-4-12)19-23-17(11-25-19)15-8-7-14(20)10-16(15)21/h2-8,10-11H,1,9H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISPWBYSMDMDOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with an appropriate amine to form the thiazole ring. This intermediate is then reacted with an allyl group to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Synthetic Routes and Key Functional Group Transformations
The compound’s synthesis likely proceeds through sequential coupling and cyclization steps:
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Thiazole Ring Formation : The 1,3-thiazole core is typically synthesized via Hantzsch thiazole synthesis, involving condensation of α-haloketones with thioureas or thioamides[^8]. For example, reaction of 2,4-dichlorophenyl-substituted α-bromoketones with thiourea derivatives under basic conditions yields the thiazole scaffold[^8][^7].
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C–N Cross-Coupling : Pd-catalyzed Buchwald-Hartwig amination could attach the benzenecarboxamide group to the thiazole ring. Ligands like L1 (XPhos) or L17 (RuPhos) with Pd catalysts facilitate such couplings[^5].
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Allylation : Introduction of the allyl group may occur via SN2 alkylation using allyl bromide and a base (e.g., K₂CO₃)[^2].
Reactivity of the Allyl Group
The allyl substituent undergoes characteristic alkene reactions:
Thiazole Ring Functionalization
The electron-deficient thiazole ring (due to the 2,4-dichlorophenyl group) participates in electrophilic substitution at the 5-position:
| Reaction | Conditions | Product | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C → 50°C | 5-Nitro-thiazole derivative | Requires directing groups[^7] |
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF, 80°C | Biaryl-substituted thiazole | Compatible with dichloro groups[^5] |
Carboxamide Reactivity
The carboxamide group undergoes hydrolysis, reduction, and condensation:
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Hydrolysis : Under acidic (HCl, reflux) or basic (NaOH, H₂O/EtOH) conditions, the amide converts to carboxylic acid[^2][^7].
-
Reduction : LiAlH₄ in THF reduces the amide to a primary amine (R–CH₂–NH₂)[^8].
-
Condensation : Reaction with aldehydes in the presence of TiCl₄ yields imine derivatives[^6].
Dichlorophenyl Substituent Modifications
The 2,4-dichlorophenyl group undergoes selective dehalogenation or coupling:
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Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling replaces chlorine with aryl/heteroaryl groups using Pd(OAc)₂ and SPhos[^5].
-
Nucleophilic Aromatic Substitution : Electron-withdrawing Cl groups allow substitution with strong nucleophiles (e.g., NH₃, CuCN) under high temperatures[^7].
Stability and Degradation Pathways
-
Photodegradation : The thiazole ring is susceptible to UV-induced cleavage, forming sulfonic acid derivatives[^8].
-
Thermal Stability : Decomposition above 250°C generates CO₂, NH₃, and chlorinated byproducts (GC-MS data)[^3].
Key Research Findings
-
Anticancer Activity : Analogous thiazole-carboxamide hybrids exhibit STAT3 inhibition (IC₅₀ = 0.8–2.1 μM)[^6].
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Synthetic Efficiency : Pd-catalyzed one-pot protocols achieve 70–90% yields for multi-step syntheses[^5][^2].
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-allyl-4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide exhibit promising antimicrobial activity. For instance, derivatives of thiazole have been tested against various bacterial strains and fungi, showing effective inhibition of growth. Studies have utilized methods such as the turbidimetric method to quantify antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that certain thiazole derivatives can inhibit the proliferation of cancer cell lines, such as breast adenocarcinoma (MCF7). The mechanism of action is often linked to the compound's ability to induce apoptosis in cancer cells or disrupt critical signaling pathways associated with cell growth and survival .
Acetylcholinesterase Inhibition
This compound may also act as an acetylcholinesterase inhibitor. This property is particularly relevant for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's disease. Compounds with similar structures have shown significant inhibitory effects on acetylcholinesterase activity, suggesting potential applications in cognitive enhancement and memory preservation .
Case Studies
- Antimicrobial Efficacy : A study assessed various thiazole derivatives against a panel of microbial pathogens, revealing that compounds structurally related to this compound exhibited noteworthy antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Cancer Cell Line Studies : In vitro experiments conducted on MCF7 cells indicated that specific thiazole derivatives led to a reduction in cell viability by inducing apoptosis. The results were quantified using assays such as Sulforhodamine B (SRB), highlighting the compound's potential as a lead for anticancer drug development .
- Neuroprotective Effects : Research involving molecular docking simulations has suggested that this compound can effectively bind to acetylcholinesterase, providing insights into its mechanism as a neuroprotective agent. The binding affinity was analyzed using computational tools which predicted favorable interactions with the enzyme's active site .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-allyl-4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
- Molecular Formula : C₁₃H₁₀Cl₂N₂OS
- Key Features : Replaces the allyl-benzene carboxamide with a cyclopropane carboxamide and substitutes the thiazole ring at position 4 with a 3,4-dichlorophenyl group.
- Synthesis : Reacts 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine with cyclopropanecarbonyl chloride in THF .
N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine
- Molecular Formula : C₁₂H₁₀Cl₂N₂S
- Key Features : Lacks the benzene carboxamide moiety but retains the allyl group and a 3,4-dichlorophenyl-substituted thiazole .
- Synthesis : Derived from alkylation of thiazol-2-amine precursors .
- Significance : The absence of the carboxamide group reduces hydrogen-bonding capacity, likely diminishing target affinity compared to the target compound.
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine
- Molecular Formula : C₉H₆Cl₂N₂S
- Key Features : Simplifies the structure to a thiazole-2-amine directly bonded to a 2,4-dichlorophenyl group without additional substituents.
- Synthesis : Prepared via nucleophilic substitution reactions .
- Significance : The minimal structure highlights the necessity of extended substituents (e.g., allyl-benzene carboxamide) for enhanced pharmacological activity.
Physicochemical and Pharmacological Properties
Solubility and Lipophilicity
- The allyl-benzene carboxamide in the target compound increases molecular weight and lipophilicity compared to simpler analogues like N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine. This may enhance membrane permeability but reduce aqueous solubility .
Electronic Effects
- The 2,4-dichlorophenyl group in the target compound provides strong electron-withdrawing effects, optimizing π-π stacking and hydrophobic interactions in target binding. Analogues with 3,4-dichlorophenyl substituents (e.g., C₁₂H₁₀Cl₂N₂S) exhibit altered electronic profiles, which may shift binding affinities .
Spectral Characteristics
- IR Spectroscopy : The target compound’s carboxamide group shows a C=O stretch at 1660–1682 cm⁻¹ , consistent with similar carboxamide derivatives . Absence of S–H bands (~2500–2600 cm⁻¹) confirms the thione tautomer in related triazole-thiones .
- NMR : The allyl group’s protons resonate as distinct multiplets in the δ 4.5–5.5 ppm range, differentiating it from cyclopropane or benzyl substituents .
Data Tables
Table 2: Pharmacological Relevance
Biological Activity
N-allyl-4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide (CAS No. 321429-98-5) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.
- Molecular Formula : C19H14Cl2N2OS
- Molecular Weight : 389.3 g/mol
- Structure : The compound features a thiazole ring and a dichlorophenyl group that may contribute to its biological activity.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, thiazole derivatives are known to disrupt bacterial cell wall synthesis and inhibit fungal growth through various mechanisms.
Anticancer Potential
Studies have suggested that thiazole derivatives can induce apoptosis in cancer cells. The presence of the dichlorophenyl moiety may enhance the compound's ability to interact with cellular targets involved in cancer progression. In vitro assays demonstrated that related compounds could inhibit tumor cell proliferation by interfering with cell cycle regulation.
Neuroprotective Effects
Recent investigations into neuroprotective properties suggest that this compound may protect neuronal cells from oxidative stress. This is particularly relevant in models of neurodegenerative diseases where oxidative damage plays a crucial role.
Case Studies
-
Antimicrobial Efficacy in Clinical Isolates :
- A study evaluated the antimicrobial efficacy of various thiazole derivatives against clinical isolates of bacteria and fungi. N-allyl derivatives showed promising results with minimum inhibitory concentrations (MICs) lower than standard antibiotics, indicating their potential as alternative therapeutic agents.
-
Cytotoxicity in Cancer Cell Lines :
- In a controlled experiment using human cancer cell lines (e.g., MCF-7 for breast cancer), N-allyl derivatives exhibited cytotoxic effects at concentrations that were non-toxic to normal cells. This selectivity is crucial for developing effective anticancer therapies.
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Neuroprotective Mechanism in Animal Models :
- In vivo studies using rodent models of neurodegeneration demonstrated that treatment with N-allyl derivatives led to reduced markers of oxidative stress and improved cognitive function compared to untreated controls.
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
